4-(1,3-Thiazol-5-yl)butanoic acid

Descripción

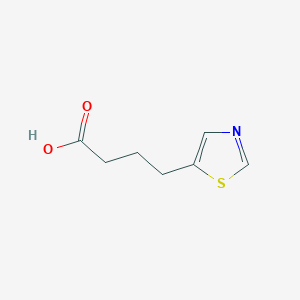

4-(1,3-Thiazol-5-yl)butanoic acid is a heterocyclic carboxylic acid featuring a thiazole ring substituted at the fifth position and linked to a four-carbon aliphatic chain terminating in a carboxylic acid group. The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and agrochemical research.

Propiedades

IUPAC Name |

4-(1,3-thiazol-5-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c9-7(10)3-1-2-6-4-8-5-11-6/h4-5H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBONOAQXUGJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313913 | |

| Record name | 5-Thiazolebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933686-34-1 | |

| Record name | 5-Thiazolebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933686-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-5-yl)butanoic acid typically involves the formation of the thiazole ring followed by its attachment to the butanoic acid chain. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring, followed by alkylation to introduce the butanoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can introduce various functional groups onto the thiazole ring.

Aplicaciones Científicas De Investigación

Biological Activities

4-(1,3-Thiazol-5-yl)butanoic acid has been investigated for several biological activities:

- Antimicrobial Properties : Studies indicate that the compound exhibits significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent in pharmaceuticals .

- Anticancer Activity : Research has shown that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its interaction with specific molecular targets suggests it could be developed into a therapeutic agent for cancer treatment .

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

Applications in Research and Industry

The compound's diverse applications include:

Medicinal Chemistry

- Drug Development : As a lead compound, this compound serves as a scaffold for synthesizing more complex molecules with enhanced biological activities. Its derivatives are being explored for their potential in treating infections and cancers .

Agricultural Science

- Pesticide Development : The antimicrobial properties of this compound make it a candidate for developing agrochemicals aimed at controlling plant pathogens and pests .

Material Science

- Synthesis of Specialty Chemicals : The unique structure allows it to be utilized in creating specialty chemicals with specific functionalities tailored for industrial applications.

Case Studies

Mecanismo De Acción

The mechanism by which 4-(1,3-Thiazol-5-yl)butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thiazole-Containing Carboxylic Acids

(a) 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structure : A benzoic acid derivative with a methyl-substituted thiazole ring at the fourth position.

- Physical Properties : Molecular weight 219.26 g/mol, melting point 139.5–140°C, purity ≥97% .

- Key Differences: The aromatic benzoic acid core vs. the aliphatic butanoic acid chain in the target compound.

(b) 3-Methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic Acid

- Structure: Features a branched butanoic acid chain with methyl groups on both the thiazole (position 2) and the carbon backbone.

- Key Differences: Additional methyl groups enhance steric hindrance and lipophilicity compared to the linear 4-(1,3-thiazol-5-yl)butanoic acid. This modification may influence pharmacokinetic properties, such as membrane permeability .

Data Table 1: Thiazole-Based Carboxylic Acids

Phenoxy-Substituted Butanoic Acids (Herbicide Analogs)

- Examples: MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) .

- Structural Comparison: These herbicides replace the thiazole ring with a phenoxy group. The chlorine/methyl substituents on the aromatic ring enhance herbicidal activity by mimicking natural auxins.

- Functional Impact: The thiazole ring in this compound introduces nitrogen, which may enable hydrogen bonding or metal coordination absent in phenoxy analogs. This could redirect applications from herbicidal to pharmaceutical uses.

Thiophene-Based Carboxylic Acids

Research Findings and Implications

- Anticonvulsant Potential: Thiazole-containing Schiff base derivatives (e.g., BTBO1-BTBO13) demonstrate anticonvulsant activity in preclinical models, suggesting that this compound could serve as a scaffold for neuroactive drugs .

- Herbicide Design: While phenoxy butanoic acids act as herbicides, the thiazole variant’s nitrogen may limit auxin-like activity but open avenues for novel modes of action .

- Synthetic Feasibility: The synthesis of related compounds (e.g., via Schiff base reactions or TLC-monitored steps ) supports the feasibility of derivatizing this compound for targeted applications.

Actividad Biológica

4-(1,3-Thiazol-5-yl)butanoic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring which is known for its role in various biological processes. The structural formula can be represented as follows:

This compound exhibits properties typical of carboxylic acids, including solubility in polar solvents and the ability to form hydrogen bonds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity and influence signaling pathways, particularly in relation to inflammation and metabolic processes.

Enzyme Inhibition

One notable mechanism involves the inhibition of enzymes such as ADAMTS (A Disintegrin And Metalloproteinase with Thrombospondin Motifs), which are implicated in extracellular matrix remodeling. In a study examining various compounds based on α-glutamic acid scaffolds, derivatives similar to this compound demonstrated significant inhibitory effects on ADAMTS-4 and ADAMTS-5, with IC50 values indicating potent activity .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies have demonstrated that this compound can downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiazole derivatives. Compounds containing the thiazole moiety have been found effective against various bacterial strains, making them candidates for antibiotic development.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition of ADAMTS Enzymes : A series of analogs were synthesized and tested for their ability to inhibit ADAMTS enzymes. One compound showed an IC50 value of 0.8 μM against ADAMTS-5, indicating strong potential as a therapeutic agent for osteoarthritis .

- Antimicrobial Testing : A study reported that thiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

- Cytotoxicity Assays : High-throughput screening methods have been employed to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated selective cytotoxicity towards certain tumor cells while sparing normal cells .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.